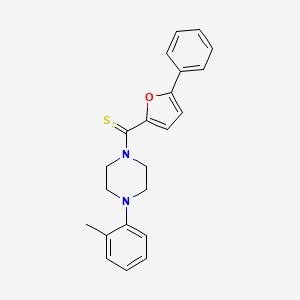

(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione

Description

Properties

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(5-phenylfuran-2-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-17-7-5-6-10-19(17)23-13-15-24(16-14-23)22(26)21-12-11-20(25-21)18-8-3-2-4-9-18/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTRQNJQGBHNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is Human Sirtuin 2 (SIRT2) . SIRT2, a member of the sirtuin family, has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections.

Mode of Action

The compound interacts with SIRT2, inhibiting its activity. The structure-activity relationship analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM. The molecular docking analyses indicated that the compound fitted well with the induced hydrophobic pocket of SIRT2.

Biochemical Pathways

SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR. The inhibition of SIRT2 by the compound can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63), which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Biological Activity

The compound (5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a phenyl furan moiety linked to a piperazine ring, which is known for enhancing bioactivity through various mechanisms.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

- Neuroprotective Effects : There is evidence to suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

- Interaction with Receptors : It may act as a ligand for certain receptors in the central nervous system, contributing to its neuroprotective effects.

- Oxidative Stress Modulation : The compound could modulate oxidative stress levels in cells, providing protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity against common pathogens. The results indicated that the compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that the compound induced apoptosis in HeLa and MCF-7 cells. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

Study 3: Neuroprotective Effects

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and theoretical properties of “(5-Phenylfuran-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione” and its analogs, with emphasis on substituent-driven variations:

Structural and Electronic Effects

- Substituent Polarity: The target compound’s phenyl (electron-neutral) and o-tolyl (weakly electron-donating) groups contrast with the nitro and chloro substituents in the analog from .

- Molecular Weight and Solubility : The target compound (MW = 399.5) is lighter than the nitro/chloro-substituted analog (MW = 472.9), suggesting better aqueous solubility. The o-tolyl group’s methyl moiety may enhance lipophilicity compared to unsubstituted phenyl rings.

- Thioketone vs.

Bioactivity Considerations

- Piperazine Derivatives: Piperazine moieties are common in psychoactive pharmaceuticals (e.g., aripiprazole, trazodone). The o-tolyl group in the target compound may confer selectivity for specific receptor subtypes compared to nitro-substituted analogs, which could exhibit stronger but non-selective binding .

- Furan Modifications : The 5-phenyl group on the furan ring may contribute to π-π stacking interactions in protein binding pockets, whereas nitro or halogen substituents (as in ’s compound) could introduce steric hindrance or electronic effects that modulate potency .

Q & A

Q. How can researchers design novel derivatives to enhance selectivity for specific biological targets?

- Tactics :

- Bioisosteric Replacement : Substitute furan with thiophene or pyridine to modulate electronic effects .

- Fragment-Based Drug Design : Screen piperazine-thione fragments against target libraries (e.g., kinase inhibitors) .

- Covalent Inhibitors : Introduce electrophilic groups (e.g., acrylamides) for irreversible binding to catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.